molecular formula C11H12FN B8211126 4-Tert-butyl-3-fluorobenzonitrile

4-Tert-butyl-3-fluorobenzonitrile

Cat. No.: B8211126
M. Wt: 177.22 g/mol
InChI Key: SROSUMPOOHAJJP-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-fluorobenzonitrile (C₁₁H₁₂FN) is a benzonitrile derivative featuring a tert-butyl group at the para position (C4) and a fluorine atom at the meta position (C3) relative to the nitrile functional group. The tert-butyl substituent introduces significant steric bulk, enhancing lipophilicity and influencing molecular conformation, while the fluorine atom exerts electron-withdrawing effects, modulating electronic properties of the aromatic ring and nitrile group. However, detailed physicochemical data (e.g., melting/boiling points) remain scarce in published literature.

Properties

IUPAC Name

4-tert-butyl-3-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN/c1-11(2,3)9-5-4-8(7-13)6-10(9)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROSUMPOOHAJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 4-tert-butylbenzonitrile is reacted with a fluorinating agent like potassium fluoride under specific conditions .

Industrial Production Methods: Industrial production of 4-tert-butyl-3-fluorobenzonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-3-fluorobenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium fluoride, dimethyl sulfoxide (DMSO) as a solvent.

    Electrophilic Aromatic Substitution: Sulfuric acid, nitric acid, halogens.

    Reduction: Lithium aluminum hydride, ethanol as a solvent.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzonitriles.

    Electrophilic Aromatic Substitution: Nitro, sulfonyl, or halogenated derivatives.

    Reduction: 4-tert-butyl-3-fluorobenzylamine.

Scientific Research Applications

4-Tert-butyl-3-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-3-fluorobenzonitrile depends on its specific application. In chemical reactions, the tert-butyl group provides steric hindrance, while the fluorine atom influences the electronic properties of the benzene ring. The nitrile group can act as a reactive site for further chemical modifications. These combined effects make the compound versatile in various synthetic pathways .

Comparison with Similar Compounds

A. Steric Effects

  • The tert-butyl group in 4-tert-butyl-3-fluorobenzonitrile increases steric hindrance compared to smaller substituents (e.g., methyl or hydrogen), reducing reactivity in sterically sensitive reactions like nucleophilic aromatic substitution. This contrasts with 4-fluorobenzonitrile, which lacks bulky groups and exhibits higher reactivity in such reactions .

B. Electronic Effects

  • The fluorine atom at C3 exerts a moderate electron-withdrawing effect (-I), polarizing the aromatic ring and enhancing the electrophilicity of the nitrile group. This effect is less pronounced than in 4-fluorobenzoylacetonitrile, where the ketone group (CO) further activates the nitrile via conjugation .

C. Lipophilicity

  • The tert-butyl group elevates LogP (~3.5) compared to 4-fluorobenzonitrile (LogP 1.56), indicating greater lipid solubility. This property is advantageous in drug design for improving membrane permeability.

D. Thermal Stability

  • The tert-butyl substituent likely increases thermal stability relative to unsubstituted analogs, as seen in 4-tert-butylbenzonitrile (boiling point 275°C vs. 212°C for 4-fluorobenzonitrile).

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